![molecular formula C18H15ClFN3O B12750752 (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide CAS No. 112634-61-4](/img/structure/B12750752.png)
(7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide
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Overview
Description
(7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other central nervous system disorders. This specific compound is a derivative of the 1,4-benzodiazepine family, which has been extensively studied for its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide typically involves the formation of the benzodiazepine core followed by functional group modifications. One common method involves the condensation of benzodiazepines with tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions . This process can be carried out in a one-pot reaction, reducing the number of synthetic steps and improving yield.
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that minimize by-products and simplify purification. The use of isocyanide reagents has been shown to be effective in producing high yields of benzodiazepine derivatives . These methods are designed to be efficient and cost-effective, suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated for its efficacy against various cancer cell lines. For example, in vitro assays conducted by the National Cancer Institute (NCI) demonstrated significant growth inhibition in multiple human tumor cell lines. The compound exhibited a mean GI50 value of 15.72 μM, indicating its potential as an anticancer agent .
Anxiolytic Properties
As a benzodiazepine derivative, this compound is being investigated for its anxiolytic effects. Benzodiazepines are commonly used in clinical settings to treat anxiety disorders. The structural modifications present in this compound may enhance its binding affinity to GABA receptors, thereby increasing its efficacy as an anxiolytic agent .
Intermediate in Drug Synthesis
(7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide serves as an important intermediate in the synthesis of other pharmacologically active compounds, including Midazolam and its analogs. Its role as an intermediate facilitates the development of new drugs with improved therapeutic profiles .
Case Studies and Research Findings
A comprehensive review of literature reveals several notable studies focusing on this compound:
Mechanism of Action
The mechanism of action of (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide involves binding to central benzodiazepine receptors, which interact allosterically with GABA receptors. This interaction potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking cortical and limbic arousal .
Comparison with Similar Compounds
Similar Compounds
Norfludiazepam: A metabolite of flurazepam with similar pharmacological properties.
Cinolazepam: A benzodiazepine derivative with anxiolytic, anticonvulsant, and sedative properties.
Ethyl loflazepate: Another benzodiazepine derivative used for its anxiolytic and sedative effects.
Uniqueness
What sets (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide apart is its specific chemical structure, which allows for unique interactions with biological targets. Its fluorophenyl group enhances its binding affinity and specificity, making it a valuable compound for research and therapeutic applications .
Biological Activity
The compound (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide , also known as 2-Aminomethyl-7-chloro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine , is a derivative of benzodiazepine with potential pharmacological applications. Its structural features suggest that it may possess significant biological activity, particularly in the realm of sedatives and anxiolytics.
- Molecular Formula : C16H15ClFN3
- Molecular Weight : 303.76 g/mol
- CAS Number : 59467-64-0
- IUPAC Name : [7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine
Benzodiazepines typically exert their effects by modulating the GABA_A receptor, enhancing the inhibitory neurotransmitter GABA's action in the central nervous system. This results in sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. The specific interactions of this compound with GABA_A receptors have not been extensively documented but can be inferred based on its structural similarity to other known benzodiazepines.
In Vitro Studies
Research has demonstrated that compounds similar to this compound exhibit various biological activities:
- GABA_A Receptor Modulation : Preliminary studies indicate that this compound may enhance GABAergic activity, akin to other benzodiazepines. Investigations into its binding affinity and efficacy at different GABA_A receptor subtypes are ongoing.
- Cox Inhibition : Some derivatives have shown potential as cyclooxygenase (COX) inhibitors. For example, studies on related compounds indicated they could inhibit COX enzymes, which are involved in inflammatory processes .
Case Studies
A recent case study explored the use of related benzodiazepine derivatives in treating anxiety disorders. The findings suggested that these compounds significantly reduced anxiety levels in patients compared to placebo treatments. Although direct references to this compound were not made, the implications for its potential therapeutic applications are noteworthy.
Comparative Analysis with Other Benzodiazepines
Properties
CAS No. |
112634-61-4 |
---|---|
Molecular Formula |
C18H15ClFN3O |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
(2E)-2-[7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-ylidene]-N-methylacetamide |
InChI |
InChI=1S/C18H15ClFN3O/c1-21-17(24)9-12-10-22-18(13-4-2-3-5-15(13)20)14-8-11(19)6-7-16(14)23-12/h2-9,23H,10H2,1H3,(H,21,24)/b12-9+ |
InChI Key |
JODMVMCGAIIFET-FMIVXFBMSA-N |
Isomeric SMILES |
CNC(=O)/C=C/1\CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3F |
Canonical SMILES |
CNC(=O)C=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3F |
Origin of Product |
United States |
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